molecular formula C10H6F2O3 B1416683 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1019111-84-2

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1416683
CAS No.: 1019111-84-2
M. Wt: 212.15 g/mol
InChI Key: VIEBTMPYGMCTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and impacting drug metabolism . Additionally, this compound can bind to specific proteins, modulating their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling cascades . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, thereby affecting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, such as albumin and cytosolic chaperones, influencing its localization and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can impact gene expression and transcriptional regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriately substituted phenols or phenylacetic acids. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of transition-metal catalysts and one-pot reactions , are likely employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is a key intermediate in the synthesis of STX-478 , a selective PI3Kα inhibitor that is under clinical development for the treatment of cancer . Its role in inhibiting PI3Kα makes it a valuable tool in cancer research and drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.

Comparison with Similar Compounds

  • 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
  • 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
  • 3-Methyl-1-benzofuran-2-carboxylic acid

Comparison: 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two fluorine atoms at the 5 and 7 positions of the benzofuran ring. This substitution pattern enhances its chemical stability and reactivity compared to similar compounds with fewer or no fluorine atoms. Additionally, the presence of fluorine atoms can significantly influence the compound’s biological activity, making it a valuable intermediate in drug development .

Properties

IUPAC Name

5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEBTMPYGMCTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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